molecular formula C10H16N2S B1292777 1-(Thiophen-2-ylmethyl)piperidin-3-amine CAS No. 933707-95-0

1-(Thiophen-2-ylmethyl)piperidin-3-amine

Cat. No. B1292777
M. Wt: 196.31 g/mol
InChI Key: UCTGZMSIPDXPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves several key steps, including Michael addition, Grignard reactions, and reductive amination. For instance, a novel quinolinone derivative with a piperidinylmethyl moiety was synthesized using Michael addition of a secondary amine to an unsaturated carbonyl compound . Another example is the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, which involved a Grignard reaction followed by oxidation, piperidine substitution, oximation, and reduction . These methods highlight the versatility of piperidine in chemical synthesis.

Molecular Structure Analysis

The molecular structure and conformation of these compounds have been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a piperidinylmethyl-quinolinone derivative was confirmed by X-ray study, and its conformation was analyzed using DFT methods . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of piperidine and thiophene derivatives has been explored in various chemical reactions. For instance, benzo[b]thiophen dioxides were shown to undergo ring opening to form amides with piperidine . Additionally, the synthesis of a series of piperidine-modified analogues of methyl phenyl acetate involved alkylation and reductive amination . These reactions demonstrate the chemical versatility of piperidine and thiophene moieties in forming new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using spectroscopic methods and quantum chemical calculations. For example, the NMR chemical shift values and vibrational wavenumbers of a piperidinylmethyl-quinolinone derivative were in good agreement with experimental data, and its electronic absorption spectrum was predicted and found to agree with the experimental one . The thermodynamic properties of these molecules have also been investigated using theoretical calculations, providing valuable information about their stability and reactivity .

Scientific Research Applications

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in the pharmaceutical industry .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Applications

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
    • It leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
  • Synthesis of Drugs

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti … .
  • Antiviral Applications

    • Piperidine derivatives have been found to have antiviral properties .
    • They can be used in the treatment of various viral infections .
    • The specific mechanisms of action can vary, but often involve disrupting the life cycle of the virus .
  • Antimalarial Applications

    • Some piperidine derivatives have been found to have antimalarial properties .
    • They can inhibit the growth of Plasmodium parasites, which cause malaria .
    • This can be achieved through various mechanisms, such as inhibiting the synthesis of essential proteins in the parasite .
  • Antimicrobial and Antifungal Applications

    • Piperidine derivatives can also have antimicrobial and antifungal properties .
    • They can inhibit the growth of various types of bacteria and fungi .
    • This can be achieved through various mechanisms, such as disrupting the cell wall of the microorganism .
  • Antihypertensive Applications

    • Piperidine derivatives can be used in the treatment of hypertension .
    • They can help relax and widen blood vessels, which can lower blood pressure .
    • The specific mechanisms of action can vary, but often involve blocking certain signals in the nervous system .
  • Analgesic Applications

    • Some piperidine derivatives have analgesic (pain-relieving) properties .
    • They can be used in the treatment of various types of pain, from mild to severe .
    • This can be achieved through various mechanisms, such as blocking pain signals in the nervous system .
  • Neurological Applications

    • Piperidine derivatives can have effects on the nervous system .
    • They can be used in the treatment of various neurological conditions, such as Parkinson’s disease, Alzheimer’s disease, and depression .
    • The specific mechanisms of action can vary, but often involve modulating the activity of certain neurotransmitters in the brain .
  • Chemical Synthesis

    • Piperidine is often used as a building block in the synthesis of more complex organic compounds .
    • It can be used in the production of polymers, resins, rubber chemicals, and dyes .
    • It is also used as a catalyst and a solvent in various chemical reactions .
  • Agricultural Applications

    • Piperidine derivatives can be used in agriculture .
    • They can be used as pesticides, insecticides, and fungicides .
    • The specific mechanisms of action can vary, but often involve disrupting the life cycle of pests or pathogens .
  • Veterinary Medicine

    • Piperidine derivatives can be used in veterinary medicine .
    • They can be used in the treatment of various conditions in animals, such as parasitic infections .
    • The specific mechanisms of action can vary, but often involve disrupting the life cycle of the parasite .

Future Directions

Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidin-3-amine, are gaining increasing attention in the scientific community due to their potential applications in various fields of research and industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGZMSIPDXPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)piperidin-3-amine

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